11-Oxomogroside IIE

Natural Product Chemistry Triterpenoid Glycoside Structure-Activity Relationship

11-Oxomogroside IIE is a rigorously characterized cucurbitane triterpene glycoside bearing a defining 11-oxo modification on the mogrol backbone, isolated from unripe Siraitia grosvenorii. Unlike non-oxidized Mogroside IIE—a known bitter saponin—the C11 ketone group confers unique physicochemical and taste-receptor interaction properties, making this compound an irreplaceable reference standard for HPLC-MS/MS metabolic flux analysis, fruit maturity assessment, and extract authenticity verification. It is also a critical probe for competitive binding assays at TAS1R2/TAS1R3 to elucidate oxidative structural determinants of sweet versus bitter taste. Supplied at HPLC≥98% purity for demanding analytical and receptor pharmacology workflows. For research use only; not for human consumption.

Molecular Formula C42H70O14
Molecular Weight 799.0 g/mol
Cat. No. B2872033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IIE
Molecular FormulaC42H70O14
Molecular Weight799.0 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C
InChIInChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1
InChIKeyTUFDSEMWRYIOBO-SBBXLVFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-Oxomogroside IIE: A Distinct Cucurbitane Triterpene Glycoside from Unripe Siraitia grosvenorii for Taste and Biosynthetic Research


11-Oxomogroside IIE (CAS: 918972-06-2) is a cucurbitane triterpene glycoside first isolated from the unripe fruits of Siraitia grosvenorii (monk fruit/Luo Han Guo) [1]. Its core aglycone, 11-oxo-mogrol, is glycosylated at the C3 and C24 positions with β-D-glucopyranosyl units [1]. This compound serves as a key intermediate in the biosynthetic pathway of the intensely sweet mogroside V and has been characterized by 1D and 2D NMR spectroscopy [1].

Why 11-Oxomogroside IIE Cannot Be Replaced by Other Mogrosides in Mechanistic and Biosynthetic Studies


The 11-oxo functional group on the mogrol backbone confers distinct physicochemical and taste properties relative to non-oxidized or differentially glycosylated mogrosides. While mogroside IIE (the non-oxidized counterpart) is characterized as a bitter saponin [2], the presence of the 11-oxo moiety in 11-Oxomogroside IIE may significantly alter its interaction with taste receptors and its role as a biosynthetic intermediate [1]. Generic substitution with other mogrosides (e.g., Mogroside V, Mogroside III) would introduce confounding variables related to glycosylation patterns and oxidation state, thereby invalidating comparative analyses of structure-taste relationships and metabolic pathway studies [REFS-2, REFS-3].

Quantitative Comparative Evidence for 11-Oxomogroside IIE vs. Closest Analogs


Structural Differentiation: The 11-Oxo Functional Group Distinguishes It from Mogroside IIE

11-Oxomogroside IIE is structurally distinguished from its closest analog, Mogroside IIE, by the presence of a ketone (oxo) group at the C11 position of the mogrol aglycone [1]. Mogroside IIE lacks this oxidation [1]. This modification is not merely incremental; it fundamentally alters the electron density and hydrogen-bonding potential of the core scaffold, which is known to modulate biological activity and taste properties in cucurbitane glycosides [REFS-2, REFS-3].

Natural Product Chemistry Triterpenoid Glycoside Structure-Activity Relationship

Taste Profile Divergence: Bitter Baseline vs. Sweet Commercial Standard

Mogroside IIE, the direct non-oxidized structural comparator, is consistently characterized as a bitter triterpenoid saponin [1]. In contrast, the commercially relevant sweetener, Mogroside V, is reported to be 250-425 times sweeter than sucrose [2]. While direct quantitative sensory data for 11-Oxomogroside IIE are absent from primary literature, its isolation from unripe bitter fruits [3] and its 11-oxo modification—a feature known to impact receptor binding [4]—strongly indicate a taste profile distinct from the intensely sweet, highly glycosylated mogrosides. This positions 11-Oxomogroside IIE as a critical tool for investigating the molecular determinants of bitter-to-sweet transitions in this compound class.

Taste Science Sweetener Development Sensory Analysis

Biosynthetic Role: A Distinct Intermediate in the Pathway to Sweet Mogrosides

Mogroside IIE is a known precursor to the commercially important sweetener Mogroside V [1]. 11-Oxomogroside IIE represents a parallel, oxidized branch point in this biosynthetic network [2]. This is not a redundant pathway; the 11-oxo modification is a specific, enzyme-catalyzed step that occurs in unripe fruit [2]. Therefore, for any research aimed at engineering the mogroside biosynthetic pathway in heterologous hosts (e.g., yeast) or optimizing extraction processes, 11-Oxomogroside IIE is an essential analytical standard for monitoring metabolic flux and identifying off-pathway intermediates, which cannot be substituted with Mogroside IIE or Mogroside V standards.

Plant Biochemistry Biosynthesis Metabolic Engineering

Validated Research and Industrial Applications for 11-Oxomogroside IIE Based on Quantitative Evidence


Analytical Standard for Metabolic Flux Analysis in Mogroside Biosynthesis

As a structurally distinct, oxidized intermediate found specifically in unripe S. grosvenorii fruits, 11-Oxomogroside IIE serves as a critical analytical standard for HPLC-MS/MS quantification. Its presence and abundance provide a precise readout of metabolic flux through the 11-oxo branch of the cucurbitane glycoside pathway [REFS-1, REFS-2]. This is essential for optimizing harvest times, evaluating plant breeding efforts, and engineering microbial production hosts for high-value sweet mogrosides.

Probe for Structure-Taste Relationship Studies on Sweet Taste Receptors

This compound is a valuable tool for elucidating the molecular determinants of bitter versus sweet taste in mogrosides. Its defined 11-oxo structural feature and isolation from unripe, bitter fruit make it an ideal comparator for sweet mogrosides (e.g., Mogroside V) in competitive binding assays with the TAS1R2/TAS1R3 sweet taste receptor and functional cellular assays [3]. Researchers can use it to test hypotheses about how specific oxidative modifications abolish or modulate receptor activation.

Reference Material for Quality Control of Monk Fruit Extracts

For producers of monk fruit extracts and sweeteners, the presence and ratio of 11-Oxomogroside IIE relative to other mogrosides (e.g., IIE, III, V) can serve as a marker of fruit maturity and extract authenticity. Using this compound as a reference standard enables the development of robust HPLC methods for batch-to-batch consistency analysis, ensuring that immature or adulterated extracts (which would contain higher levels of bitter or oxidized intermediates) are identified and rejected [4].

In Vitro Study of Oxidative Modification Effects on Glycoside Bioactivity

The C11 ketone group provides a unique chemical handle for investigating the role of oxidation in the bioactivity of triterpenoid glycosides. Researchers can use 11-Oxomogroside IIE in comparative studies with non-oxidized mogrosides (e.g., IIE, III) to assess the impact of this functional group on parameters like membrane permeability, cellular antioxidant response, or enzyme inhibition, leveraging the known antioxidant activity of related compounds as a baseline [5].

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